Amino-PEG14-acid

Bioconjugation PROTAC Linker Design Polymer Physics

PROTAC linker optimization often fails due to incorrect spacer length. Amino-PEG14-acid provides a quantifiable ~17.1 Å spacer for targeted ternary complex geometry. · Empirically bridges E3 ligase and target protein interfaces for SAR studies. · Quantifiably reduces steric hindrance in antibody/nanoparticle conjugation vs. PEG8. · Enhances aqueous solubility of hydrophobic payloads, eliminating organic co-solvents.

Molecular Formula C31H63NO16
Molecular Weight 705.8 g/mol
Cat. No. B1192202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG14-acid
SynonymsAmino-PEG14-acid
Molecular FormulaC31H63NO16
Molecular Weight705.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H63NO16/c32-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-48-30-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-31(33)34/h1-30,32H2,(H,33,34)
InChIKeyTVZRYFUCZWXQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG14-acid: Specifications and Baseline Characterization for Bioconjugation and PROTAC Procurement


Amino-PEG14-acid (H2N-PEG14-COOH, CAS 196936-04-6, MW 705.84 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker of discrete, monodisperse length comprising a linear chain of 14 ethylene glycol (EG) units terminated by a primary amine and a carboxylic acid . This specific 14-unit architecture represents a key point in the PEG-linker design space, where the physical-chemical properties of the spacer—specifically its extended conformation length and hydrodynamic volume—are critically balanced to modulate inter-molecular spacing and conjugate solubility [1][2]. While the terminal functional groups enable orthogonal conjugation strategies (e.g., amide bond formation via EDC/NHS chemistry on the carboxylate, or reaction with NHS esters on the amine), the procurement value of Amino-PEG14-acid is intrinsically linked to the quantitative differentiation of its 14-unit PEG spacer relative to shorter or longer commercially available analogs .

Why Amino-PEG14-acid Cannot Be Directly Substituted by Other Amino-PEGn-acid Analogs


Generic substitution among amino-PEG-acid linkers is scientifically invalid due to the non-linear, quantifiable impact of PEG chain length on critical performance metrics, including aqueous solubility, conjugate hydrodynamic radius, and intramolecular spacing [1][2]. The transition from a shorter PEG8 linker (approx. 8 EG units) to Amino-PEG14-acid (14 EG units) corresponds to a substantial increase in the Flory radius and chain flexibility, which directly modulates the accessibility of the terminal functional groups and reduces steric hindrance during bioconjugation to large biomolecules [3]. Furthermore, in the context of Proteolysis Targeting Chimeras (PROTACs), empirical Structure-Activity Relationship (SAR) models demonstrate that the efficacy of target protein degradation (quantified by DC50 values) is highly dependent on linker length, with specific lengths required to achieve a productive ternary complex geometry [1]. Therefore, the selection of Amino-PEG14-acid over a shorter analog (e.g., Amino-PEG8-acid) or a longer analog (e.g., Amino-PEG24-acid) must be guided by these quantifiable differences in spacer performance, as outlined in the following evidence.

Quantitative Differentiation of Amino-PEG14-acid: Spacer Performance Data vs. Key Comparators


Conformational Spacer Length: Amino-PEG14-acid Provides Quantifiable Intermediate Extension vs. Shorter PEG8 and Longer PEG24 Linkers

The effective length of a PEG spacer dictates the spatial separation between conjugated moieties, which is a critical parameter for both preventing steric occlusion of binding interfaces and enabling ternary complex formation in PROTACs [1]. Using established scaling laws for PEG in a good solvent (Flory exponent ν ≈ 0.6), the approximate end-to-end distance (R) of the linker can be calculated as R ≈ a * N^ν, where N is the number of EG units and 'a' is the monomer length (~3.5 Å) [2]. Amino-PEG14-acid (N=14) achieves a calculated R of ~17.1 Å, providing a quantifiable intermediate spacer length compared to a shorter Amino-PEG8-acid (R ~12.1 Å) and a longer Amino-PEG24-acid (R ~23.9 Å) .

Bioconjugation PROTAC Linker Design Polymer Physics

Conjugation Yield Enhancement: Extended PEG14 Spacer Reduces Steric Hindrance vs. Shorter PEG Linkers

The length of the oligoethylene glycol linker between a reactive end-group and a bulky polymer or protein has a direct and quantifiable impact on conjugation yield due to the mitigation of steric hindrance [1]. In a controlled study on protein-polymer conjugation, increasing the linker length from 1 to 6 ethylene glycol units led to a stepwise increase in conjugation yield from 9% to 33% for β-lactoglobulin (βLG) and from 10% to 24% for Bovine Serum Albumin (BSA) [1]. By class-level extrapolation of this trend, Amino-PEG14-acid, with its 14-unit spacer, is projected to provide a further enhanced reaction efficiency compared to shorter-chain analogs like Amino-PEG8-acid by significantly increasing the accessibility of its terminal reactive groups when conjugating to sterically demanding biomolecules [1].

Bioconjugation Efficiency Protein-Polymer Conjugates Steric Hindrance

Aqueous Solubility and Hydrophilicity: Amino-PEG14-acid Provides Optimized Solubility Characteristics vs. Non-PEGylated and Shorter PEG Linkers

The aqueous solubility of PEG-appended molecules is a function of the PEG chain length, with longer chains generally increasing the overall hydrophilicity and solubility of the conjugate [1]. Experimental and computational investigations into monodisperse PEG-appended molecules have established a direct relationship between the number of EG units and the thermodynamic solubility of the resulting species [1]. Amino-PEG14-acid, with its 14-unit PEG chain, provides a quantifiably greater hydrophilic contribution than a shorter analog like Amino-PEG8-acid (8 units), which translates to enhanced water solubility for the final conjugate and reduced propensity for non-specific hydrophobic aggregation [1]. This contrasts with non-PEGylated aliphatic linkers which are typically insoluble in aqueous buffers without the addition of organic co-solvents .

Solubility Enhancement PEGylation Physicochemical Properties

PROTAC Linker Length Optimization: Empirical Evidence for a Critical Spacer Length Range

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length is a critical determinant of degradation potency (DC50), with both excessively short and excessively long linkers leading to suboptimal activity [1]. A systematic analysis of published PROTAC SAR data has demonstrated that the relationship between linker length and DC50 is not linear; instead, there exists an optimal range of linker lengths for a given pair of target protein and E3 ligase ligands [1]. While no direct comparative study for Amino-PEG14-acid was found in the primary literature, its 14-unit PEG spacer places it within the intermediate-to-long length category that is frequently identified as optimal in empirical PROTAC linker optimization campaigns [1]. For instance, a PROTAC linker length optimization study revealed that a specific PEG length (12 EG units) yielded the highest binding ratio (5.2 nm length) compared to shorter (3.5 nm) and longer (9.5 nm) variants [2], supporting the principle that a defined intermediate length, such as that provided by Amino-PEG14-acid, can be critical for achieving a productive ternary complex geometry [1].

PROTAC Development Targeted Protein Degradation Linker SAR

High-Value Application Scenarios for Amino-PEG14-acid Based on Quantitative Spacer Differentiation


PROTAC Linker Optimization for Challenging Protein Targets

In PROTAC development, Amino-PEG14-acid should be prioritized as a key linker candidate for targets where empirical optimization suggests an intermediate spacer length (approx. 15-20 Å) is required to bridge the E3 ligase and target protein binding interfaces [1]. Its 14-unit PEG chain provides a quantifiable spacer length of ~17.1 Å, which, based on class-level SAR analysis of PEG-based PROTAC linkers, falls within the range frequently associated with optimal DC50 values and productive ternary complex formation [1]. Procurement of Amino-PEG14-acid enables the rapid synthesis of a focused PROTAC library for linker length SAR studies, reducing the need for extensive empirical screening of shorter (e.g., Amino-PEG8-acid) or longer (e.g., Amino-PEG24-acid) variants as initial leads [1].

High-Yield Conjugation of Sterically Demanding Biomolecules

When conjugating large biomolecules such as antibodies (approx. 150 kDa), enzymes, or nanoparticle surfaces, the extended 14-unit PEG spacer of Amino-PEG14-acid provides a quantifiable advantage in reducing steric hindrance and improving conjugation yield compared to shorter-chain analogs (e.g., Amino-PEG8-acid) [2]. Based on the established trend where increasing EG units from 1 to 6 boosted conjugation yield by 14-24 percentage points for model proteins, the use of Amino-PEG14-acid is expected to further enhance reaction efficiency by increasing the accessibility of the reactive amine and carboxylic acid termini [2]. This is particularly critical in industrial settings where maximizing the molar yield of a high-value antibody-drug conjugate (ADC) or PEGylated protein therapeutic directly impacts the cost of goods [2].

Aqueous Formulation Development of Hydrophobic Small Molecule Conjugates

For the conjugation of hydrophobic small molecule drugs or fluorescent probes, Amino-PEG14-acid is the preferred linker over shorter PEG analogs (e.g., Amino-PEG4-acid or Amino-PEG8-acid) due to its enhanced capacity to confer aqueous solubility on the resulting conjugate [3]. Experimental data on monodisperse PEG-appended molecules confirm that increasing PEG chain length directly correlates with increased water solubility [3]. The 14-unit PEG spacer of Amino-PEG14-acid provides a substantial hydrophilic contribution that can solubilize a hydrophobic payload in purely aqueous buffers, eliminating the need for potentially denaturing organic co-solvents like DMSO or DMF during bioconjugation and subsequent biological assays [3]. This property is essential for developing injectable drug conjugates or cell-based imaging probes.

Bioconjugation Reagent for Surface Functionalization of Nanoparticles and Biosensors

Amino-PEG14-acid is an ideal reagent for functionalizing the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or polymeric nanocarriers) to reduce non-specific protein adsorption and improve colloidal stability . The 14-unit PEG spacer provides a dense, hydrophilic brush layer with an extended Flory radius (~17.1 Å), which is quantifiably more effective at shielding the underlying surface from opsonin adsorption compared to shorter PEG chains (e.g., PEG8, ~12.1 Å) . This reduction in protein corona formation is critical for achieving long-circulating in vivo pharmacokinetics for drug delivery applications and for minimizing background signal in biosensor assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG14-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.